molecular formula C12H18N2O3 B1291189 tert-Butyl (4-amino-2-methoxyphenyl)carbamate CAS No. 190851-19-5

tert-Butyl (4-amino-2-methoxyphenyl)carbamate

Cat. No.: B1291189
CAS No.: 190851-19-5
M. Wt: 238.28 g/mol
InChI Key: YUSDXMQVJPPUTH-UHFFFAOYSA-N
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Description

tert-Butyl (4-amino-2-methoxyphenyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a 4-amino-2-methoxyphenyl moiety This compound is often used in organic synthesis, particularly in the protection of amino groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate typically involves the reaction of 4-amino-2-methoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:

4-amino-2-methoxyaniline+Boc2Otert-Butyl (4-amino-2-methoxyphenyl)carbamate\text{4-amino-2-methoxyaniline} + \text{Boc2O} \rightarrow \text{this compound} 4-amino-2-methoxyaniline+Boc2O→tert-Butyl (4-amino-2-methoxyphenyl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-amino-2-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-amino-2-hydroxyphenylcarbamate.

    Reduction: Formation of 4-amino-2-methoxyphenylcarbamate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (4-amino-2-methoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amino acids and peptides during synthesis.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-amino-2-methoxyphenyl)carbamate primarily involves its role as a protecting group. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under mild acidic conditions, revealing the free amino group for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-amino-2-methylphenyl)carbamate
  • tert-Butyl (4-amino-2-hydroxyphenyl)carbamate
  • tert-Butyl (4-amino-2-ethoxyphenyl)carbamate

Uniqueness

tert-Butyl (4-amino-2-methoxyphenyl)carbamate is unique due to the presence of the methoxy group, which can influence its reactivity and solubility properties. The methoxy group can also participate in additional chemical transformations, providing versatility in synthetic applications.

Properties

IUPAC Name

tert-butyl N-(4-amino-2-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSDXMQVJPPUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640705
Record name tert-Butyl (4-amino-2-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190851-19-5
Record name tert-Butyl (4-amino-2-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-amino-2-methoxyphenyl)carbamate
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